molecular formula C24H19NO5 B5015955 2-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenylindene-1,3-dione

2-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenylindene-1,3-dione

Cat. No.: B5015955
M. Wt: 401.4 g/mol
InChI Key: AREJMZKFEFSELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenylindene-1,3-dione is a complex organic compound that belongs to the class of indene derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitroethyl group, and a phenylindene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenylindene-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Alkylation: The attachment of an ethyl group to the nitro-substituted aromatic ring through an alkylation reaction, often using ethyl halides and a strong base.

    Cyclization: The formation of the indene-dione core through a cyclization reaction, which may involve the use of catalysts and specific reaction conditions to ensure the correct formation of the indene ring.

    Final Assembly: The final step involves the coupling of the methoxyphenyl-nitroethyl intermediate with a phenylindene-dione precursor, often under acidic or basic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenylindene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenylindene-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenylindene-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl-1H-indole: Shares the methoxyphenyl group but has an indole core instead of an indene-dione core.

    4-methoxyphenyl-1H-imidazole: Similar methoxyphenyl group but with an imidazole core.

Uniqueness

2-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenylindene-1,3-dione is unique due to its combination of a methoxyphenyl group, a nitroethyl group, and a phenylindene-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenylindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-30-18-13-11-16(12-14-18)21(15-25(28)29)24(17-7-3-2-4-8-17)22(26)19-9-5-6-10-20(19)23(24)27/h2-14,21H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREJMZKFEFSELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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